REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:10]([OH:12])=O.O.[C:14]1(C)C=CC=CC=1>>[CH3:14][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH:10]=[O:12])[CH2:2]1
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Name
|
|
Quantity
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23.3 g
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Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to collect the formed water
|
Type
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TEMPERATURE
|
Details
|
After 1 h of reflux
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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some greenish solid was formed in the mixture
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Type
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WASH
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Details
|
the organic layer was washed with another portion of water (250 mL) and with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
This crude material was crystallized from 2-propanol
|
Type
|
FILTRATION
|
Details
|
the formed crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1)
|
Type
|
CUSTOM
|
Details
|
Yield: 15.5 g (55%) of a yellowish oil that crystallized
|
Name
|
|
Type
|
|
Smiles
|
CC1CN(C2=CC=CC=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |